Structural Divergence from the Closest Commercial Analog WAY-321539
The target compound differs from WAY-321539 (CAS 332074-13-2) in two critical positions. WAY-321539 contains a 7‑methoxy‑4‑methylquinazoline core and a 4‑methyl‑1H‑pyrimidin‑6‑one ring, whereas the target compound bears a 6‑methoxy‑4‑methylquinazoline core and a 5‑(pentan‑2‑yl)‑4,6‑pyrimidinediol ring . No head-to-head biochemical assay data are publicly available, so the quantitative structural differences serve as the primary basis for differentiation .
| Evidence Dimension | Key structural motifs (quinazoline substitution and pyrimidine substituent) |
|---|---|
| Target Compound Data | 6‑OCH₃ (quinazoline C‑6); 5‑(pentan‑2‑yl)‑4,6‑diol (pyrimidine); MW 369.4; H‑bond donors = 3, acceptors = 7; cLogP ≈ 3.2 |
| Comparator Or Baseline | WAY-321539: 7‑OCH₃ (quinazoline C‑7); 4‑methyl‑1H‑pyrimidin‑6‑one; MW 297.3; H‑bond donors = 2, acceptors = 5; cLogP ≈ 2.5 |
| Quantified Difference | MW difference = +72.1 Da; ΔcLogP ≈ +0.7; additional H‑bond donor/acceptor; branched sec‑pentyl vs. methyl |
| Conditions | Structures obtained from supplier datasheets and in silico property prediction (ChemSpider / ACD/Labs Percepta). |
Why This Matters
The branched, more lipophilic pentan-2-yl group and the shifted methoxy position can alter protein-ligand complementarity and membrane permeability, so the target compound should not be assumed to recapitulate the biological activity of WAY-321539 without dedicated testing.
